![molecular formula C15H20ClN3O5S B2646259 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1216627-09-6](/img/structure/B2646259.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]isothiazol-2(3H)-one . Benzo[d]isothiazol-2(3H)-one is a heterocyclic compound with a benzene ring fused to an isothiazole ring . The compound you mentioned has additional functional groups attached to it, including a morpholinoethyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]isothiazol-2(3H)-one core would provide a rigid, planar structure, while the morpholinoethyl and acetamide groups would add flexibility and polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the morpholino group would likely make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticonvulsant Applications
Compounds with morpholino and benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties, indicating the relevance of the structural elements found in the compound of interest. For example, the synthesis of benzothiazole derivatives possessing acetamido and carbothioamido pharmacophores showed promising leads as anticonvulsant agents. These derivatives were characterized and assessed through in vivo screening, highlighting morpholino derivatives as significant for their anticonvulsant activity (Amir et al., 2012).
Antimicrobial and Antifungal Applications
Research into morpholinoethoxy phenyl derivatives has shown significant antimicrobial activity, suggesting the potential of structurally related compounds in this area. For instance, novel analogues synthesized from hydroxyphenylacetic acid exhibited superior in vitro activity compared to standard drugs against a variety of fungal and bacterial strains (Jayadevappa et al., 2012). Additionally, derivatives with acetamide linkages have demonstrated broad-spectrum antifungal properties, underscoring their potential in treating infections caused by Candida and Aspergillus species (Bardiot et al., 2015).
Anti-inflammatory Applications
Compounds bearing structural similarities to the compound have been explored for their anti-inflammatory capabilities. Synthesis and evaluation of novel derivatives have revealed promising anti-inflammatory activity in both in vitro and in vivo models, with certain compounds showing significant effects without notable toxicity (Nikalje et al., 2015). This suggests the potential application of the target compound in developing anti-inflammatory agents.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S.ClH/c19-14(16-5-6-17-7-9-23-10-8-17)11-18-15(20)12-3-1-2-4-13(12)24(18,21)22;/h1-4H,5-11H2,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPJDHJNWFIKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

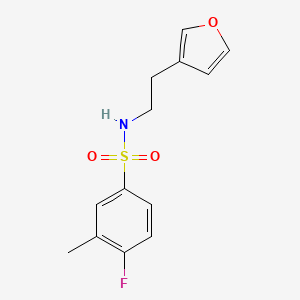

![2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2646180.png)
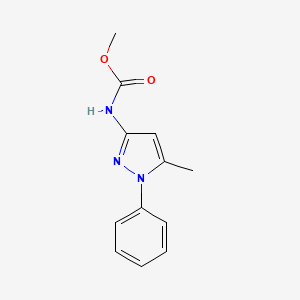
![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2646186.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2646187.png)
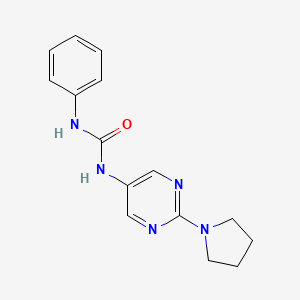
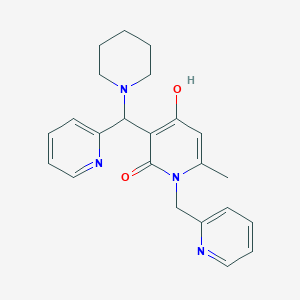
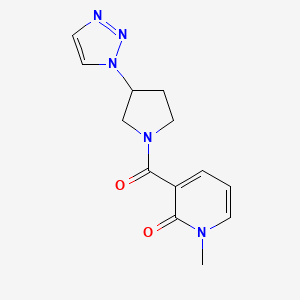
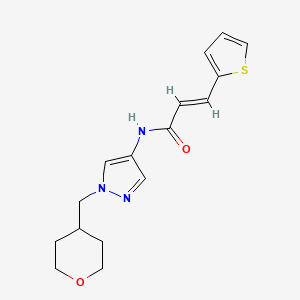
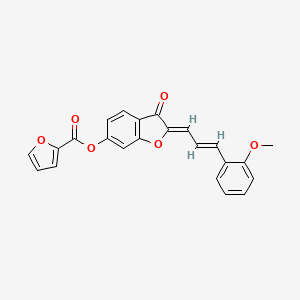
![2-ethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2646195.png)
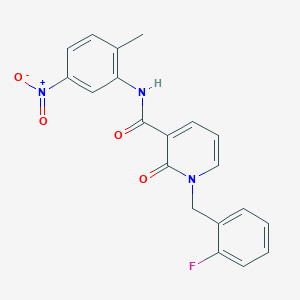
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2646198.png)